molecular formula C8H18O3 B127237 Diethylene glycol diethyl ether CAS No. 112-36-7

Diethylene glycol diethyl ether

Cat. No.: B127237
CAS No.: 112-36-7
M. Wt: 162.23 g/mol
InChI Key: RRQYJINTUHWNHW-UHFFFAOYSA-N
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Description

Diethylene glycol diethyl ether is an organic solvent known for its high boiling point. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used in various industrial applications due to its excellent solvent properties .

Scientific Research Applications

Diethylene glycol diethyl ether is widely used in scientific research due to its solvent properties. It is utilized in the preparation of nitrocellulose, resins, and adhesives. Additionally, it serves as a scrubbing medium to absorb carbonyl sulfide, an impurity in petroleum refineries . In pharmaceutical research, it is used as a solvent for reactions performed at higher temperatures .

Mechanism of Action

Target of Action

Diethylene glycol diethyl ether (DEGDE) has been found to interact with several targets. One of these is Acetylcholinesterase in humans . Acetylcholinesterase is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft. Another target is the Uncharacterized lipoprotein YbbD in Bacillus subtilis , a bacterium that is often used as a model organism. DEGDE also interacts with Phosphoenolpyruvate-protein phosphotransferase in Acinetobacter sp , a bacterium that is known for its metabolic versatility.

Mode of Action

It is known that degde can bind to its targets and potentially alter their function . For example, the strong binding of O lone pair electrons in the C-O bond of DEGDE to Zn2+ enables DEGDE to participate in the first solvent sheath to reconstruct the Zn2+ solvation structure . This suggests that DEGDE may alter the function of its targets by changing their structural conformation.

Biochemical Pathways

cholinergic signaling pathway . By interacting with phosphoenolpyruvate-protein phosphotransferase, it could also affect carbohydrate metabolism in certain bacteria .

Result of Action

Given its potential interactions with acetylcholinesterase, it could influenceneurotransmission in humans .

Action Environment

DEGDE is a high boiling point organic solvent . It is used as a solvent for reactions performed at higher temperatures . It is also used in the preparation of nitrocellulose, resins, and adhesives . The efficacy and stability of DEGDE can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it should be stored away from strong oxidizing agents and acids, as it can form peroxides upon storage .

Safety and Hazards

Diethylene glycol diethyl ether is combustible and causes skin and eye irritation . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Diethylene glycol diethyl ether is a widely used solvent . It can be a normal ingredient in various consumer products, and it can be a contaminant . DEG has also been misused to sweeten wine and beer, and to viscosify oral and topical pharmaceutical products . Its use has resulted in many epidemics of poisoning since the early 20th century .

Biochemical Analysis

Biochemical Properties

Diethylene glycol diethyl ether plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, this compound can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability. This interaction is primarily non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the biomolecules in solution .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of specific enzymes and receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site. This binding interaction can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to strong oxidizing agents. Long-term exposure to this compound has been shown to affect cellular function, including inducing chromatin condensation and apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxicity. For example, high doses of this compound have been associated with renal toxicity and liver damage in animal studies. These toxic effects are dose-dependent and can lead to significant adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation to form metabolites such as diethylene glycol and ethoxyacetic acid. These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and facilitated transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound can accumulate in the liver and kidneys, where it exerts its effects on cellular function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be affected by its subcellular localization. For example, this compound can induce oxidative stress in mitochondria, leading to mitochondrial dysfunction and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol diethyl ether can be synthesized through the reaction of diethylene glycol with ethanol in the presence of an acid catalyst. Another method involves the reaction of diethylene glycol monoethyl ether with ethyl bromide in the presence of sodium or sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of diethylene glycol with ethanol under controlled temperature and pressure conditions. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol diethyl ether primarily undergoes substitution reactions. It can react with strong acids to form salts and with Lewis acids to form addition complexes . It is also involved in oxidation reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Strong acids such as hydrochloric acid or sulfuric acid.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxy)ethane
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InChI

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
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InChI Key

RRQYJINTUHWNHW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCC
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID3025047
Record name Diethylene glycol diethyl ether
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID.
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Record name Ethane, 1,1'-oxybis[2-ethoxy-
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C
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Flash Point

130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good
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Density

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79
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Color/Form

Colorless liquid

CAS No.

112-36-7
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Melting Point

-47.7 °F (NTP, 1992), -45 °C, -44 °C
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Synthesis routes and methods

Procedure details

A mixture of 2-(2-ethoxyethoxy)ethanol (1 mole) and diethyl carbonate (3 mole) was passed through 11.5 grams of a magnesium:aluminum mixed metal oxide (3/16 inch pellets, Mg/Al 3:1) at a temperature of 225° C. and at a liquid feed rate of 0.29 milliliters/minute. After a period of one hour, a total of 30.2 grams of liquid was collected. Analysis was performed by capillary gas chromatography (FID) using a DB-1701 column. The results were (area %) as follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylene glycol diethyl ether
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Reactant of Route 2
Diethylene glycol diethyl ether
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Diethylene glycol diethyl ether
Reactant of Route 4
Reactant of Route 4
Diethylene glycol diethyl ether
Reactant of Route 5
Reactant of Route 5
Diethylene glycol diethyl ether
Reactant of Route 6
Reactant of Route 6
Diethylene glycol diethyl ether
Customer
Q & A

Q1: What is the molecular formula and weight of Diethylene Glycol Diethyl Ether?

A1: this compound has the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol.

Q2: What are some notable physical properties of DEGDEE?

A2: DEGDEE is a colorless liquid with a faint, ethereal odor. It is miscible with water [, ] and many organic solvents, making it useful in various formulations. Its boiling point ranges from 446.15 K to 473.15 K [], and it exhibits a glass transition temperature influenced by factors like monomer ratios [].

Q3: Is there research on the thermal properties of DEGDEE?

A3: Yes, studies have investigated DEGDEE's thermal properties, including density, viscosity, and heat capacity at different temperatures and pressures [, , ]. Researchers have also explored its thermal characterization using techniques like photopyroelectric spectroscopy [].

Q4: What are some common applications of DEGDEE?

A4: DEGDEE is utilized in various industries, including:

  • Solvent: Its excellent solvating properties make it suitable for use in paints, coatings, inks, and cleaning agents [, , ].
  • Chemical Synthesis: DEGDEE serves as a reaction medium in organic synthesis, including the preparation of polymers like poly(olefin-maleic anhydride) partial amide [].
  • Electrolytes: It is explored as a component in lithium-air battery electrolytes, aiming to improve performance and safety [, ].

Q5: How does DEGDEE enhance the hydrolysis of Carbonyl Sulfide?

A5: Research indicates that using an aqueous solution of DEGDEE enhances both the solubility and hydrolysis rate of carbonyl sulfide compared to pure water [, ]. The optimal composition for maximum hydrolysis rate varies with temperature.

Q6: Can DEGDEE be used to synthesize nanomaterials?

A6: Yes, DEGDEE has been successfully used as a solvent in the micro-emulsion method to synthesize nanoscale spinel Mn0.5Fe2.5O4 crystals []. This highlights its potential in advanced material synthesis.

Q7: How does DEGDEE interact with other solvents?

A7: Studies have explored the behavior of DEGDEE in binary mixtures with various solvents, such as water [], 1,2-dichloroethane [], and 2-methoxyethanol []. These investigations analyze properties like excess molar volume, viscosity, and ultrasonic speed to understand intermolecular interactions and solution behavior.

Q8: Are there studies on the hydrogen bonding ability of DEGDEE?

A8: Yes, research has examined the hydrogen bonding interactions of DEGDEE with compounds like benzyl alcohol []. The findings suggest that both steric and electronic characteristics of the terminal groups in DEGDEE influence its hydrogen bonding behavior.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.